molecular formula C9H7BrN2O2 B13887422 Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate CAS No. 1312697-72-5

Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B13887422
CAS No.: 1312697-72-5
M. Wt: 255.07 g/mol
InChI Key: UDAAHTRLAJOPIN-UHFFFAOYSA-N
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Description

Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the bromine atom .

Scientific Research Applications

Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and derivative of the compound. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom and the ester functional group, which confer specific chemical reactivity and potential biological activity .

Properties

CAS No.

1312697-72-5

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-6(10)8-11-4-5-12(7)8/h2-5H,1H3

InChI Key

UDAAHTRLAJOPIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C2=NC=CN12)Br

Origin of Product

United States

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